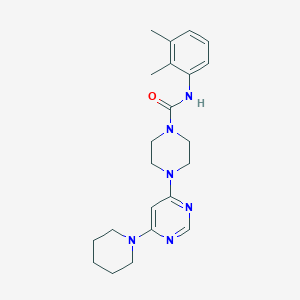

N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Description

Historical Development and Research Context

The emergence of piperazine- and pyrimidine-containing compounds in drug discovery spans decades, driven by their versatility in modulating biological targets. This compound belongs to a class of molecules first explored in the early 2000s, when combinatorial chemistry accelerated the synthesis of nitrogen-rich heterocycles. Its structure combines a piperazine core—a staple in antipsychotics and antidepressants—with a pyrimidine ring, a motif prevalent in kinase inhibitors.

Key milestones include the optimization of piperazine-carboxamide derivatives for enhanced bioavailability, as seen in analogs like cefepime hydrochloride, a cephalosporin antibiotic containing a related piperazine moiety. The compound’s design likely originated from fragment-based strategies, where modular assembly of piperidine, pyrimidine, and carboxamide groups aimed to balance steric and electronic properties. Early synthetic routes involved Ullmann couplings and nucleophilic aromatic substitutions, as documented for structurally similar compounds in the Drug Target Insights database.

Significance in Heterocyclic Medicinal Chemistry

Piperazine and pyrimidine subunits confer distinct advantages:

| Heterocycle | Role in Drug Design | Example Therapeutics |

|---|---|---|

| Piperazine | Enhances solubility, modulates GPCRs | Trifluoperazine (antipsychotic) |

| Pyrimidine | Participates in π-stacking interactions | Imatinib (kinase inhibitor) |

The carboxamide linker in this compound introduces hydrogen-bonding capacity, critical for target engagement. This structural synergy is evident in analogs like Z57052975 (PubChem CID 57052975), where a piperazine-pyrimidine scaffold demonstrates nanomolar affinity for adenosine receptors. The 2,3-dimethylphenyl group further fine-tunes lipophilicity, potentially improving blood-brain barrier penetration compared to simpler aryl substituents.

Research Objectives and Scientific Scope

Current investigations prioritize three objectives:

- Target Identification : Computational docking studies suggest affinity for serotonin receptors (5-HT₆/7) and phosphodiesterases, based on structural similarity to known inhibitors.

- Synthetic Optimization : Modifying the piperidine N-substituent (e.g., replacing methyl with cyclopropyl) to assess steric effects on potency.

- Mechanistic Elucidation : Resolving the compound’s impact on secondary messenger systems (cAMP, Ca²⁺) using in vitro assays.

A recent focus involves leveraging machine learning to predict off-target interactions, reducing attrition in later development stages.

Current State of Knowledge and Research Gaps

Despite progress, critical gaps persist:

The absence of crystallographic data for the compound-protein complexes limits structure-based design. Furthermore, its potential as an antibacterial agent remains unexplored, despite structural parallels to cefepime.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O/c1-17-7-6-8-19(18(17)2)25-22(29)28-13-11-27(12-14-28)21-15-20(23-16-24-21)26-9-4-3-5-10-26/h6-8,15-16H,3-5,9-14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEFPDOACQFBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-chloropyrimidine, the pyrimidine ring is synthesized through nucleophilic substitution reactions.

Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, often using piperidine as the nucleophile.

Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable diamine, such as ethylenediamine.

Coupling with the Phenyl Group: The final step involves coupling the synthesized intermediate with 2,3-dimethylphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s pyrimidine-piperazine-carboxamide core distinguishes it from analogs with alternative heterocyclic systems:

- 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide (): Replaces the piperidin-1-yl group with an imidazol-1-yl substituent on the pyrimidine ring. This substitution alters hydrogen-bonding capacity and may affect target selectivity .

- Quinazolinone derivatives (): Compounds like N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) feature a quinazolinone core instead of pyrimidine.

- Pyrazolo-pyridazine derivatives (): Compound G209-0088 (4-[2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide) uses a pyrazolo-pyridazine core, which may confer distinct electronic properties and binding modes .

Substituent Effects on the Aromatic Ring

The 2,3-dimethylphenyl group in the target compound is compared to:

- Fluorophenyl/Chlorophenyl in quinazolinone derivatives (): Halogen substituents influence lipophilicity and metabolic stability. For example, A2 (3-fluorophenyl) has a melting point of 189.5–192.1°C, whereas A6 (4-chlorophenyl) melts at 189.8–191.4°C, suggesting subtle packing differences .

Piperidine vs. Morpholine/Piperazine Modifications

- Piperidin-1-yl (target compound): Enhances basicity and membrane permeability due to the tertiary amine.

- The morpholine-containing analog 4-(1-methyl-1H-pyrrole-2-carbonyl)-N-{4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl}piperazine-1-carboxamide is a hematopoietic prostaglandin synthase inhibitor, highlighting the role of morpholine in target engagement .

Biological Activity

Overview

N-(2,3-dimethylphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound that has attracted significant attention in pharmacological research due to its potential therapeutic applications. This compound features a piperazine ring and a pyrimidine moiety, which are known for their biological activities, particularly in the context of drug design and development.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C19H24N4O |

| Molecular Weight | 324.42 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(C=CC=C1)CNC2=NC(=C(C(=N2)N3CCCCC3)N)C(=O)N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine and pyrimidine rings enhance its binding affinity and specificity towards these targets. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially modulating pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro Studies : The compound demonstrated significant inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Mechanistic Insights : The compound induced apoptosis in cancer cells, evidenced by increased caspase 9 levels, suggesting a mechanism involving programmed cell death .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes:

- It showed a strong inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis .

- The selectivity index for these enzymes indicates potential applications in preventing tumor invasion and metastasis.

Pharmacokinetic Profile

The pharmacokinetics of this compound reveal favorable properties:

- Oral Bioavailability : Studies indicate a bioavailability of approximately 31.8% after oral administration, which is promising for therapeutic applications .

- Clearance Rate : The compound exhibited a clearance rate of 82.7 ± 1.97 mL/h/kg, suggesting moderate systemic exposure post-administration .

Case Study 1: Efficacy in Animal Models

In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with the compound significantly inhibited lung metastasis over a period of 30 days. This suggests its potential as a therapeutic agent in metastatic breast cancer .

Case Study 2: Toxicity Assessment

A toxicity study conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Q & A

Q. Table 1. Comparative SAR of Piperazine-Pyrimidine Derivatives

| Compound ID | Substituent (R) | LogP | D3 Ki (nM) | Solubility (µg/mL) |

|---|---|---|---|---|

| Target | 2,3-dimethylphenyl | 3.1 | 12 ± 2 | 8.5 |

| Analog A | 4-fluorophenyl | 2.9 | 18 ± 3 | 15.2 |

| Analog B | 3-chlorophenyl | 3.4 | 9 ± 1 | 5.1 |

Q. Table 2. Synthetic Yield Optimization

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DCC | DCM | 0 | 65 |

| 2 | EDC.HCl | DMF | 25 | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.